molecular formula C6H6Cl2N2O2 B3290696 3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride CAS No. 866775-04-4

3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride

Cat. No.: B3290696
CAS No.: 866775-04-4
M. Wt: 209.03
InChI Key: GBRRURQFMSIEKB-UHFFFAOYSA-N
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Description

3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride is a heterocyclic compound featuring a pyridine ring substituted with amino (-NH₂), chloro (-Cl), and carboxylic acid (-COOH) groups, with the carboxylic acid group further stabilized as a hydrochloride salt.

Properties

IUPAC Name

3-amino-6-chloropyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2.ClH/c7-4-2-1-3(8)5(9-4)6(10)11;/h1-2H,8H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRRURQFMSIEKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)C(=O)O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride typically involves the chlorination of 3-Amino-2-pyridinecarboxylic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 6-position of the pyridine ring. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as chlorination, purification, and crystallization to obtain the final product with high purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: It may be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand. The compound interacts with its molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, affecting the function of the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s analogs differ in substituent positions, halogens (Cl, F, Br), and functional groups (e.g., methoxy, nitro). Below is a comparative analysis:

Table 1: Structural Comparison of Key Analogs
Compound Name CAS Number Molecular Formula Substituents Key Properties References
3-Amino-6-chloropyridine-2-carboxylic acid 866807-27-4 C₆H₅ClN₂O₂ -NH₂ (C3), -Cl (C6), -COOH (C2) mp: Not reported; pKa: 4.01 (predicted)
Hydrochloride salt 1112213-20-3 C₆H₆Cl₂N₂O₂ Adds HCl to carboxylic acid Stable at room temperature
3-Chloro-6-hydroxypyridine-2-carboxylic acid 1263280-37-0 C₆H₄ClNO₃ -OH (C6), -Cl (C3), -COOH (C2) Molecular weight: 173.55 g/mol
6-Chloro-3-fluoropicolinic acid Not specified C₆H₃ClFNO₂ -F (C3), -Cl (C6), -COOH (C2) Higher electronegativity due to F
3-Amino-5-bromopyridine-2-carboxylic acid 866807-27-4 C₆H₅BrN₂O₂ -Br (C5) instead of -Cl (C6) Heavier MW (257.02 g/mol)
2-Amino-6-chloronicotinic acid 58584-92-2 C₆H₅ClN₂O₂ -NH₂ (C2), -Cl (C6), -COOH (C3) Altered substitution pattern

Physicochemical and Stability Differences

  • Solubility : The hydrochloride salt form enhances water solubility compared to the free acid due to ionic character .
  • Acid Stability : Analogs like Nicardipine Hydrochloride () show pH-dependent stability, suggesting similar behavior for the target compound.

Research Implications and Gaps

  • Structural-Activity Relationships (SAR): The chloro and amino groups at positions 6 and 3 likely influence binding interactions in drug design, as seen in other pyridine-based inhibitors .
  • Synthetic Challenges: Steric hindrance from substituents (e.g., bromo in 3-Amino-5-bromopyridine-2-carboxylic acid) may complicate reaction pathways .

Biological Activity

3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride (CAS No. 1112213-20-3) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

  • Molecular Formula: C₆H₆ClN₂O₂
  • Molecular Weight: 209.03 g/mol
  • IUPAC Name: 3-amino-6-chloropicolinic acid hydrochloride

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as an antimicrobial and anticancer agent.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties, which may be attributed to its ability to inhibit bacterial enzymes involved in metabolic pathways. The binding affinity of the compound to various biological targets suggests it may effectively disrupt bacterial growth and metabolism, making it a candidate for developing new antibiotics.

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound reveal that it can induce apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and survival, although further research is needed to elucidate the specific pathways involved.

The compound's mechanism of action is primarily through its interaction with specific enzymes and receptors. It may inhibit enzymes critical for bacterial metabolism, leading to reduced viability of pathogenic organisms. Additionally, its structural features enable it to modulate cellular signaling pathways, potentially impacting cancer cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes key similarities and unique features:

Compound NameSimilarityUnique Features
3-Amino-4,6-dichloropicolinic acid0.86Contains two chlorine atoms
6-Chloro-3-nitropicolinic acid0.85Contains a nitro group instead of an amino group
3-Amino-5-chloropicolinic acid0.78Has chlorine substitution at the fifth position

The unique combination of functional groups in this compound contributes to its distinctive biological profile and potential therapeutic applications.

Case Studies and Research Findings

Recent studies have focused on the compound's potential applications in drug development:

  • Antimicrobial Studies : Research has demonstrated that the compound can inhibit specific bacterial strains, suggesting its utility as a lead compound for antibiotic development.
  • Cancer Cell Line Studies : In vitro studies on various cancer cell lines have shown that treatment with this compound leads to increased rates of apoptosis and decreased cell viability, indicating potential for oncological applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-6-chloropyridine-2-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves chlorination and amination of pyridine precursors. For example, chlorination at the 6-position of pyridine derivatives using POCl₃ under reflux (60–80°C, 6–8 hours) followed by hydrolysis and subsequent amination with NH₃/MeOH at 40°C can yield the target compound. Optimization of stoichiometry (e.g., 1.2–1.5 eq. chlorinating agent) and pH control during hydrolysis (pH 6–7) is critical to avoid byproducts like over-chlorinated analogs .
  • Characterization : Confirm structure via 1H^1H-NMR (δ 8.2 ppm for pyridine H, δ 6.5 ppm for NH₂) and LC-MS (M+H⁺ at m/z 189.0) .

Q. How can researchers assess the solubility and stability of this compound in aqueous and organic solvents?

  • Methodology :

  • Solubility : Test in buffered solutions (pH 1–12) and polar solvents (DMSO, MeOH). Data from analogous hydrochlorides (e.g., L-homoarginine HCl) suggest high solubility in water (>50 mg/mL at 25°C) due to ionic interactions .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrochloride salts generally exhibit hygroscopicity; store desiccated at –20°C for long-term stability .

Q. What analytical techniques are recommended for purity assessment?

  • Methodology :

  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in H₂O/MeCN gradient), UV detection at 254 nm. Purity ≥95% is typical for research-grade material .
  • Elemental Analysis : Confirm Cl⁻ content via ion chromatography (expected ~14.5% Cl) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between structurally similar analogs?

  • Methodology :

  • SAR Studies : Compare inhibitory activity against target enzymes (e.g., kinases) using analogs with variations at the 3-amino or 6-chloro positions. For example, replacing Cl with F or Br alters electron-withdrawing effects, impacting binding affinity .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with active sites. Contradictions may arise from protonation states of the carboxylic acid group under assay conditions (pH-dependent activity) .

Q. What strategies mitigate degradation during long-term biochemical assays?

  • Methodology :

  • Buffering : Use phosphate buffer (pH 7.4) with 1 mM EDTA to chelate metal ions that catalyze hydrolysis.
  • Light Protection : Store solutions in amber vials; UV-Vis spectroscopy can detect photooxidation products (e.g., λmax shifts from 270 nm to 310 nm) .

Q. How does the hydrochloride salt form influence crystallization and polymorph screening?

  • Methodology :

  • Solvent Screening : Test crystallization in EtOH/H₂O (1:1) or acetone/water mixtures. Monitor via XRPD to identify polymorphs. Hydrochloride salts often form monoclinic crystals due to strong ionic packing .
  • Thermal Analysis : DSC/TGA can reveal hydrate formation (endothermic peaks at 100–120°C for water loss) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Amino-6-chloropyridine-2-carboxylic acid hydrochloride

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